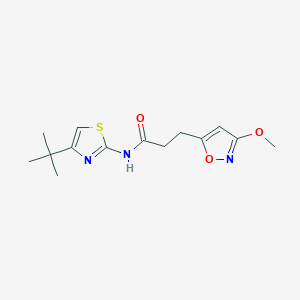

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Description

BenchChem offers high-quality N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H19N3O3S |

|---|---|

Molecular Weight |

309.39 g/mol |

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |

InChI |

InChI=1S/C14H19N3O3S/c1-14(2,3)10-8-21-13(15-10)16-11(18)6-5-9-7-12(19-4)17-20-9/h7-8H,5-6H2,1-4H3,(H,15,16,18) |

InChI Key |

WJKAEBOYCYICND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)CCC2=CC(=NO2)OC |

Origin of Product |

United States |

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Synthesis

The compound features a thiazole ring and an oxazole moiety, which are known for their diverse biological properties. The synthesis typically involves the reaction of 4-tert-butylthiazole with 3-methoxy-1,2-oxazole derivatives in the presence of suitable coupling agents. The detailed synthetic routes may include:

-

Starting Materials :

- 4-tert-butylthiazole

- 3-methoxy-1,2-oxazole

- Coupling agents (e.g., carbodiimides)

-

Reaction Conditions :

- Solvent: Dimethylformamide (DMF) or dichloromethane

- Temperature: Room temperature to reflux conditions

-

Purification :

- Column chromatography to isolate the desired product.

Antimicrobial Properties

Thiazole and oxazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide exhibits significant antibacterial and antifungal activities.

| Microorganism | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These values suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, including:

The anticancer mechanism is believed to involve apoptosis induction and disruption of cell cycle progression.

The exact mechanism of action for N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide remains under investigation. However, several pathways have been suggested:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in target cells, leading to cell death.

- Interaction with DNA : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of related compounds:

- A study on benzothiazole derivatives showed enhanced anti-tubercular activity compared to standard drugs, indicating a trend where structural modifications can lead to improved efficacy against resistant strains .

- Another research focused on thiazole-based compounds demonstrated significant neuroprotective effects in animal models of neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.